1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
Description
1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS: 947017-23-4) is a spirocyclic compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol . It features a piperidine ring fused to a quinazolinone scaffold via a spiro junction at position 3. The compound is a white to pale yellow crystalline solid with good thermal stability and solubility in common organic solvents, making it a versatile intermediate in medicinal chemistry . Its synthesis often involves cyclocondensation reactions, such as the [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones, as reported in anti-inflammatory agent development .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-methylspiro[3H-quinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C13H17N3O/c1-16-11-6-3-2-5-10(11)12(17)15-13(16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,17) |
InChI Key |
WAXIBONTFPFFGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the spiro-condensation of cyclic enoles with pyrrole-2,3-diones. This reaction is highly efficient and enables the formation of the spiro pyrrole fragment in high yields . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Spiroquinazolinones and related derivatives exhibit structural diversity, with variations in the spiro ring size, substituents, and functional groups. Below is a detailed comparison of key analogs:
Structural Analogs with Varying Spiro Rings
Key Findings :
- Ring Size Impact: The 6-membered piperidine ring (vs.
- Synthesis : Cyclopentane analogs are synthesized via Mukaiyama’s reaction , while piperidine derivatives often employ cyclocondensation or acylation .
Substituted Derivatives: Functional Group Modifications
Key Findings :
- Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine substituents increase metabolic stability and binding affinity to enzymes like iNOS .
- Acylated Derivatives (e.g., benzoyl) : Exhibit higher molecular weights and altered solubility profiles, making them suitable for prodrug strategies .
Key Findings :
- Anti-Inflammatory Activity: Spiro-triazinoquinazoline derivatives outperform Diclofenac in preclinical models, highlighting the role of spiro junctions in enhancing efficacy .
- Diagnostic Applications: Radiofluorinated derivatives like [18F]FBAT enable non-invasive imaging of inflammatory markers .
Spectral and Thermal Data
- IR Spectroscopy: Quinazolinone C=O stretches appear at 1644–1701 cm⁻¹, while NH stretches range from 3176–3362 cm⁻¹ .
- Thermal Stability : Methyl derivatives remain stable up to 250°C , whereas acylated analogs degrade at lower temperatures (~200°C) .
Biological Activity
1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperidine ring fused with a quinazolinone moiety, suggest various pharmacological applications, particularly in the realms of pain management and anticancer therapies.
- Molecular Formula : C₁₃H₁₇N₃O
- Molecular Weight : 231.29 g/mol
- CAS Number : 438621-93-3
Research indicates that compounds similar to this compound exhibit significant interactions with biological receptors. Notably, preliminary studies suggest that these compounds may act as ligands for nociceptin receptors, showing partial agonistic activity, which could be beneficial in pain relief strategies.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative potential of spirocyclic compounds. For example, derivatives have been tested against various cancer cell lines, revealing promising results:
- HL60 Cell Line : IC50 values around 9.4 µM/L indicate strong cytotoxicity.
- Mechanism : Compounds caused DNA damage and induced apoptosis in tumor cells, as evidenced by comet assays and fluorescence microscopy .
Binding Affinity Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with key biological targets:
- PARP1 Inhibition : The compound shows potential to bind to the PARP1 active site, which is critical for DNA repair mechanisms. Theoretical calculations suggest favorable binding energies comparable to known inhibitors like quercetin .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one | Fluorine substitution enhances lipophilicity | Potentially improved bioavailability |
| 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | Different quinazolin position | May exhibit different receptor binding profiles |
| 1-Methylpiperidinyl derivatives | Variations in piperidine substitutions | Diverse biological activities depending on substitution |
This table illustrates how modifications can influence biological activity and therapeutic potential.
Case Studies
Several case studies have explored the pharmacological implications of spirocyclic compounds:
- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of various spirocyclic derivatives on cancer cell lines (e.g., HEC-1-A) showed significant cell cycle arrest at the G2/M phase and increased apoptosis rates .
- Receptor Interaction Studies : Functional assays have confirmed that certain derivatives can effectively modulate receptor activity, supporting their potential use in therapeutic applications targeting nociceptin receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
